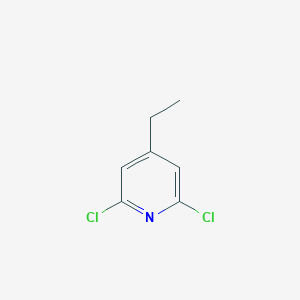
2,6-Dichloro-4-ethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-ethylpyridine is a halogenated aromatic organic compound belonging to the pyridine family. It features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an ethyl group at position 4. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Chichibabin Pyridine Synthesis: This method involves the reaction of an aldehyde with ammonia and acetylene in the presence of a catalyst. The resulting pyridine derivative can then be chlorinated and ethylated to obtain this compound.
Substitution Reactions: Starting from 2,6-dichloropyridine, the ethyl group can be introduced through nucleophilic substitution reactions using ethylating agents like ethyl iodide or ethyl bromide.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as pyridine-N-oxide.
Reduction: Reduction reactions can convert the chlorine atoms to hydrogen, resulting in the formation of 2,6-dimethyl-4-ethylpyridine.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or ammonia, and solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: 2,6-Dimethyl-4-ethylpyridine.
Substitution: Hydroxylated or aminated pyridines.
科学研究应用
2,6-Dichloro-4-ethylpyridine is widely used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2,6-Dichloro-4-ethylpyridine exerts its effects depends on its specific application. For example, in drug development, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary widely based on the biological system and the desired outcome.
相似化合物的比较
2,6-Dichloropyridine
2,6-Dibromopyridine
2,6-Dimethylpyridine
属性
分子式 |
C7H7Cl2N |
|---|---|
分子量 |
176.04 g/mol |
IUPAC 名称 |
2,6-dichloro-4-ethylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-2-5-3-6(8)10-7(9)4-5/h3-4H,2H2,1H3 |
InChI 键 |
MZFTWMNZFCYVFH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=NC(=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


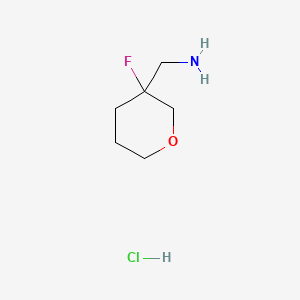
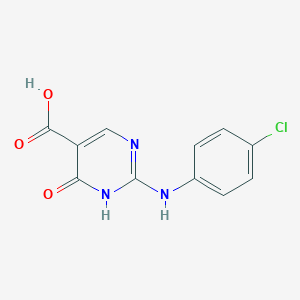
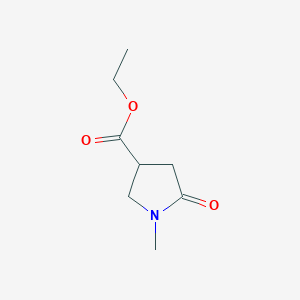
![Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15364061.png)
![N-[5-Chloro-6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinyl]acetamide](/img/structure/B15364071.png)
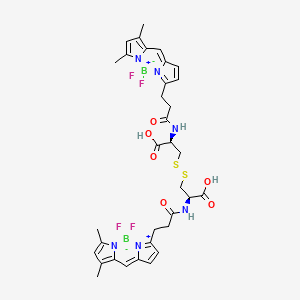
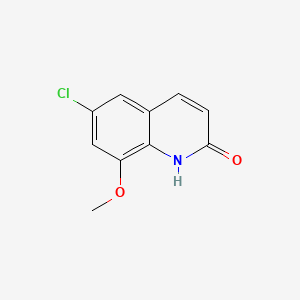
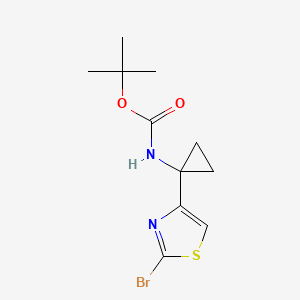
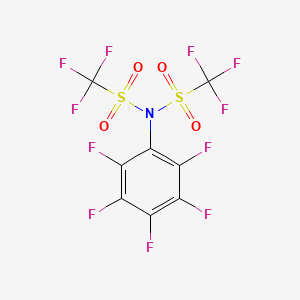
![[2-[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-1-yl]ethyl]Carbamic acid tert-butyl ester](/img/structure/B15364092.png)
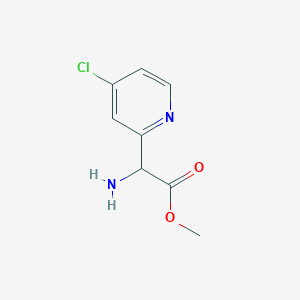
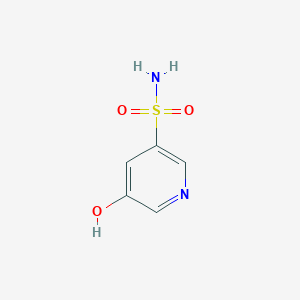
![[2-(4-Benzyloxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B15364115.png)

